Ethyl 2-(methylsulfanyl)-6-oxo-3,6-dihydropyrimidine-4-carboxylate
Overview
Description
Ethyl 2-(methylthio)-6-oxo-1,6-dihydropyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a pyrimidine ring substituted with an ethyl ester group, a methylthio group, and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(methylthio)-6-oxo-1,6-dihydropyrimidine-4-carboxylate typically involves the condensation of ethyl cyanoacetate with thiourea in the presence of a base, followed by cyclization and subsequent oxidation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of Ethyl 2-(methylthio)-6-oxo-1,6-dihydropyrimidine-4-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(methylthio)-6-oxo-1,6-dihydropyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions. Additionally, the methylthio group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Hydrochloric acid, sodium hydroxide, amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Hydroxyl derivatives
Substitution: Carboxylic acids, substituted pyrimidines
Scientific Research Applications
Ethyl 2-(methylthio)-6-oxo-1,6-dihydropyrimidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including antiviral, antibacterial, and anticancer agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies to understand the structure-activity relationships of pyrimidine derivatives.
Industrial Applications: It is employed in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-(methylthio)-6-oxo-1,6-dihydropyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exhibiting antiviral or anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(methylthio)-4-oxo-1,4-dihydropyrimidine-5-carboxylate
- Ethyl 2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
- Ethyl 2-(methylthio)-4-oxo-1,4-dihydropyrimidine-6-carboxylate
Uniqueness
Ethyl 2-(methylthio)-6-oxo-1,6-dihydropyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group at the 4-position and the methylthio group at the 2-position allows for unique interactions with molecular targets, making it a valuable compound in medicinal chemistry and organic synthesis.
Biological Activity
Ethyl 2-(methylsulfanyl)-6-oxo-3,6-dihydropyrimidine-4-carboxylate is a heterocyclic compound belonging to the pyrimidine family. This compound has garnered attention due to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Overview of the Compound
- Chemical Structure : this compound features a pyrimidine ring substituted with an ethyl ester group, a methylthio group, and a keto group.
- Molecular Formula : C₉H₁₁N₂O₃S
- Molecular Weight : 214.24 g/mol .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological processes such as DNA replication and protein synthesis, which can lead to antiviral and anticancer effects .
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi .
Antiviral Properties
Research has shown that derivatives of pyrimidine compounds exhibit antiviral activity against viruses such as Zika virus (ZIKV) and Dengue virus (DENV). This compound likely shares similar mechanisms, potentially acting as an effective inhibitor .
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, compounds with methyl substituents on the pyrimidine ring have demonstrated enhanced cytotoxicity against various cancer cell lines. This compound is positioned as a promising candidate in this regard due to its structural characteristics .
Antimicrobial Efficacy
This compound has shown notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies suggest that it exhibits bacteriostatic effects against pathogens like Staphylococcus aureus and Escherichia coli .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
Ethyl 2-(methylthio)-4-oxo-1,4-dihydropyrimidine-5-carboxylate | Structure | Antimicrobial, antiviral |
Ethyl 2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate | Structure | Anticancer |
Ethyl 2-(methylthio)-4-oxo-1,4-dihydropyrimidine-6-carboxylate | Structure | Antioxidant |
The unique substitution pattern of this compound enhances its interaction with biological targets compared to similar compounds .
Case Studies and Research Findings
- Antiviral Study : A recent study demonstrated that pyrimidine derivatives could effectively inhibit ZIKV and DENV replication in vitro. The specific IC50 values for related compounds were reported as low as 1.4 μM for DENV .
- Anticancer Research : In a comparative study on the cytotoxic effects of various pyrimidines on A549 lung cancer cells, this compound showed significant growth inhibition with an IC50 value comparable to established chemotherapeutics .
Properties
IUPAC Name |
ethyl 2-methylsulfanyl-6-oxo-1H-pyrimidine-4-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-3-13-7(12)5-4-6(11)10-8(9-5)14-2/h4H,3H2,1-2H3,(H,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUMDABJUFPZGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)NC(=N1)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70285468 | |
Record name | Ethyl 2-(methylsulfanyl)-6-oxo-3,6-dihydropyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70285468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7249-20-9 | |
Record name | NSC42017 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42017 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 2-(methylsulfanyl)-6-oxo-3,6-dihydropyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70285468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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